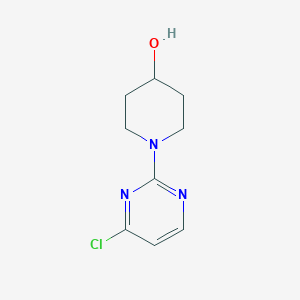

1-(4-Chloropyrimidin-2-yl)-4-piperidinol

Description

Historical Context of Pyrimidine Chemistry

The foundation of pyrimidine chemistry traces back to 1884 when Pinner coined the term from a combination of the words pyridine and amidine due to structural similarities to those compounds. This historical nomenclature reflects the early recognition of pyrimidines as fundamental building blocks in organic chemistry. The systematic study of pyrimidines began with Pinner's work in 1884, where he synthesized derivatives by condensing ethyl acetoacetate with amidines. The parent compound was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The evolutionary significance of pyrimidine chemistry extends far beyond synthetic applications, as these compounds represent some of the most primitive molecules on Earth. Scientific evidence suggests that pyrimidines were present prior to the origin of life, with analysis of the Murchison meteorite that fell in 1969 revealing the existence of pyrimidines and purines during the formation of our solar system. This discovery provides compelling evidence for the universal nature of these heterocyclic compounds and their potential existence in other solar systems under similar conditions.

Throughout the 19th and early 20th centuries, several pyrimidine compounds were isolated between 1837 and 1864, though their structures remained unrecognized until 1868. The breakthrough in understanding pyrimidine structures led to the recognition of their fundamental role in biological systems, particularly as components of nucleic acids including cytosine, thymine, and uracil. The development of pyrimidine chemistry has been intrinsically linked to advances in biochemistry and molecular biology, establishing these compounds as essential components in the study of genetic materials and metabolic pathways.

The biosynthetic origin of pyrimidines demonstrates the sophisticated enzymatic mechanisms that nature employs to create these essential molecules. The majority of organisms synthesize pyrimidines through a de novo pathway, with a minority depending on uracil salvage pathways. The de novo pyrimidine biosynthetic pathway initiates with bicarbonate and ammonia, often derived from glutamine, to form uridine-5'-monophosphate through a series of six enzymatic reactions. This complex biosynthetic machinery underscores the biological importance of pyrimidine derivatives and provides insight into the evolutionary pressure that has maintained these synthetic capabilities across diverse life forms.

Classification and Nomenclature of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is classified as a substituted piperidine derivative where the nitrogen atom of the piperidine ring is bonded to a chlorinated pyrimidine moiety. Alternative nomenclature systems identify this compound as 1-(4-Chloro-2-pyrimidinyl)-4-piperidinol or 4-Piperidinol,1-(4-chloro-2-pyrimidinyl)-, reflecting the flexibility in describing complex heterocyclic structures.

The Chemical Abstracts Service registry number 916791-08-7 uniquely identifies this compound in chemical databases and literature. The MDL number MFCD08752663 provides an additional identifier used in chemical information systems. Various synonyms exist for this compound, including 2-(4-HYDROXYPIPERIDIN-1-YL)-4-CHLOROPYRIMIDINE, which emphasizes the connectivity between the two ring systems.

The molecular structure can be described using the Simplified Molecular Input Line Entry System notation as C1=CN=C(N=C1Cl)N2CCC(CC2)O, which provides a standardized method for representing the compound's connectivity. This notation clearly delineates the pyrimidine ring with its chlorine substitution at position 4 and the piperidine ring with its hydroxyl group at position 4, connected through the nitrogen atom at position 2 of the pyrimidine ring.

Table 1: Physical and Chemical Properties of this compound

Table 2: Computational Chemistry Parameters

| Parameter | Value | Source |

|---|---|---|

| Topological Polar Surface Area | 49.25 Ų | |

| LogP | 1.0911 | |

| Hydrogen Bond Acceptors | 4 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 1 |

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its embodiment of key structural motifs that have proven essential in pharmaceutical development. Pyrimidine scaffolds have demonstrated tremendous importance in drug discovery due to their ability to interact with enzymes, genetic materials, and biological components within cells. The compound represents a privileged structure that combines the bioactive properties of both pyrimidine and piperidine moieties, creating opportunities for enhanced biological activity and selectivity.

The pyrimidine core in this compound contributes to its potential as a building block for biologically active molecules. Research has shown that drugs containing pyrimidine motifs exhibit gratifying biological activities including anticancer, antiviral, anti-inflammatory, and antibacterial properties. The heterocyclic nature of pyrimidines, being a significant endogenous component of biological systems, enables these derivatives to easily interact with cellular machinery and genetic materials. This inherent biocompatibility makes this compound particularly valuable as a synthetic intermediate in medicinal chemistry applications.

The chlorine substitution at the 4-position of the pyrimidine ring provides a reactive site for further chemical modifications through nucleophilic aromatic substitution reactions or metal-catalyzed cross-coupling processes. This reactivity profile makes the compound an excellent scaffold for structure-activity relationship studies and the development of compound libraries for biological screening. The presence of both electron-withdrawing (chlorine) and electron-donating (hydroxyl) functional groups creates a unique electronic environment that can influence binding interactions with biological targets.

Recent advances in molecular editing strategies have highlighted the importance of compounds like this compound as versatile synthetic intermediates. The deconstruction-reconstruction approach to pyrimidine diversification has demonstrated that such compounds can serve as starting points for accessing various other heterocyclic scaffolds. This capability positions the compound as a valuable tool in scaffold hopping strategies, where researchers seek to identify structurally distinct compounds with similar biological activities.

Current Research Landscape

The current research landscape surrounding this compound reflects the broader trends in heterocyclic chemistry and drug discovery. Recent publications have emphasized the continued importance of pyrimidine derivatives in addressing emerging challenges in medicinal chemistry, particularly in the development of compounds targeting drug-resistant pathogens and novel therapeutic mechanisms. The landscape of Food and Drug Administration approved drugs incorporating pyrimidine scaffolds continues to evolve in number and diversity, driving continued research interest in related compounds.

Contemporary research has focused on leveraging the unique structural features of pyrimidine-piperidine hybrids for the development of selective enzyme inhibitors. Recent work has demonstrated the successful application of pyrimidine carboxamides derived from cyclic secondary amines as competitive inhibitors of specific enzymes, with extensive characterization using biophysical and crystallographic methods. These studies have revealed that compounds similar to this compound can achieve high selectivity and potency through careful optimization of their physicochemical and pharmacokinetic properties.

The development of new synthetic methodologies has significantly expanded the utility of compounds like this compound in chemical research. Recent advances in pyrimidine functionalization have introduced novel approaches for late-stage diversification of complex molecules. The deconstruction-reconstruction strategy enables the transformation of pyrimidine-containing compounds into various other nitrogen-containing heterocycles, effectively expanding the chemical space accessible from a single starting material. This approach allows for heterocycle formation on complex molecules, resulting in analogues that would be challenging to obtain through conventional synthetic methods.

Table 3: Recent Research Applications of Pyrimidine Derivatives

The commercial availability and research utility of this compound have been enhanced by improvements in synthetic accessibility and purification methods. Multiple chemical suppliers now offer this compound with purities ranging from 95% to 99%, enabling researchers to access high-quality material for their investigations. The compound is typically stored under controlled conditions at 2-8°C to maintain stability and prevent degradation.

Current research trends indicate a growing interest in using this compound as a starting material for the synthesis of more complex heterocyclic systems. The compound serves as an excellent building block for creating molecular libraries through parallel synthesis approaches, where multiple derivatives can be prepared simultaneously using combinatorial chemistry techniques. This capability has made the compound particularly valuable in pharmaceutical research, where rapid access to diverse structural analogues is essential for drug discovery programs.

Properties

IUPAC Name |

1-(4-chloropyrimidin-2-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-8-1-4-11-9(12-8)13-5-2-7(14)3-6-13/h1,4,7,14H,2-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFNBFBGRRTLNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671572 | |

| Record name | 1-(4-Chloropyrimidin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916791-08-7 | |

| Record name | 1-(4-Chloropyrimidin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reagents and Conditions

- Starting materials: 4-chloropyrimidine derivatives, 4-piperidinol or protected piperidinol.

- Catalysts: Palladium-based catalysts (e.g., Pd(OAc)2, Pd2dba3) for amination or coupling reactions.

- Bases: Cesium carbonate (Cs2CO3), sodium tert-butoxide (NaOtBu).

- Solvents: Dimethylformamide (DMF), dioxane, tetrahydrofuran (THF), toluene.

- Temperature: Room temperature to reflux (up to 100 °C).

- Additional reagents: Ligands such as Xantphos, triphenylphosphine (PPh3), and reagents for Mitsunobu reactions (DIAD, PPh3).

Specific Preparation Methods

Palladium-Catalyzed Amination

One of the most effective methods involves palladium-catalyzed amination of 4-chloropyrimidine with piperidinol or its derivatives.

- Procedure:

- The 4-chloropyrimidine is reacted with 4-piperidinol in the presence of a palladium catalyst and a suitable base.

- Ligands such as Xantphos enhance the catalytic efficiency.

- The reaction is typically conducted in polar aprotic solvents like dioxane or DMF at elevated temperatures (~100 °C).

- Outcome: This method yields the desired this compound with moderate to good yields (14-24%) depending on the substrate and conditions.

Nucleophilic Aromatic Substitution (SNAr)

Another approach involves direct nucleophilic aromatic substitution of the chlorine atom in 4-chloropyrimidine by the hydroxyl group of piperidinol.

- Procedure:

- The 4-chloropyrimidine is treated with 4-piperidinol under basic conditions.

- The reaction can be facilitated by heating and using polar solvents.

- Outcome: This method is straightforward but may require careful control of reaction conditions to avoid side reactions.

Representative Reaction Scheme and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Palladium-catalyzed amination | Pd(OAc)2, Xantphos, Cs2CO3, dioxane, 100 °C | 14-24 | Moderate yield, catalyst-dependent |

| 2 | SNAr substitution | Base, polar solvent, heat | Variable | Simple, but requires optimization |

| 3 | Mitsunobu reaction | DIAD, PPh3, THF, 0 °C to rt | ~24 | Stereospecific, moderate yield |

Research Findings and Optimization Notes

- The palladium-catalyzed amination is favored for its selectivity and ability to tolerate various functional groups.

- Ligand choice (e.g., Xantphos) significantly affects catalytic efficiency.

- Bases like Cs2CO3 and NaOtBu are effective in deprotonating the nucleophile and facilitating substitution.

- Solvent polarity and reaction temperature are critical parameters influencing yield and purity.

- Purification is typically achieved via silica gel chromatography with eluents such as ammonia/methanol in dichloromethane.

- Analytical techniques including NMR (1H, 13C), LC-MS, and HPLC confirm compound identity and purity (>95%).

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloropyrimidin-2-yl)-4-piperidinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 1-(4-Chloropyrimidin-2-yl)-4-piperidinone.

Reduction: Formation of various reduced derivatives depending on the conditions.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(4-Chloropyrimidin-2-yl)-4-piperidinol features a pyrimidine ring substituted with a chlorine atom and a piperidine moiety. This unique structure contributes to its biological activity and potential applications in drug development and agrochemical formulations.

Scientific Research Applications

The compound has been investigated for several applications:

Medicinal Chemistry

- Anticancer Activity : Research has indicated that this compound exhibits antiproliferative effects against various cancer cell lines, including breast, lung, and colon cancers. Studies suggest that its mechanism of action may involve the modulation of specific signaling pathways rather than traditional drug targets like dihydrofolate reductase.

- Enzyme Inhibition : The compound has shown the ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered metabolic pathways for other drugs, highlighting the need for careful consideration of potential drug interactions when used therapeutically.

Agrochemical Development

- Pesticide Formulation : The structural characteristics of this compound make it suitable for use in developing new agrochemicals. Its efficacy as an insecticide or herbicide can be enhanced through modifications that improve its interaction with biological targets in pests.

Biological Research

- Cell Signaling Modulation : Studies have demonstrated that this compound can influence cell signaling pathways related to oxidative stress and inflammation. By modulating gene expression involved in these processes, it may play a role in managing oxidative damage within cells.

Study 1: Anticancer Activity Assessment

A study focused on the synthesis of fluorinated pyridine derivatives reported that this compound exhibited notable antiproliferative activity against several cancer types, particularly lung and colon cancers. The highest activity was associated with specific structural modifications that enhanced interaction with cellular targets.

Study 2: Cytochrome P450 Interaction

Another investigation highlighted the compound's ability to inhibit specific cytochrome P450 isoforms. This inhibition is critical for understanding its potential side effects and interactions when used therapeutically. The study provided insights into how this compound could alter the metabolism of co-administered drugs.

Data Table: Summary of Biological Activities

| Activity Type | Cancer Type | Observed Effect | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | Breast Cancer | Significant inhibition | Alternative targets (non-DHFR) |

| Antiproliferative | Lung Cancer | Notable activity | Structural modifications enhance efficacy |

| Enzyme Inhibition | Cytochrome P450 | Inhibition of isoforms | Alters metabolic pathways |

Mechanism of Action

The mechanism of action of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Insights

- Chloropyrimidine Core : The 4-chloropyrimidine moiety is critical for electrophilic reactivity, enabling covalent binding to target proteins (e.g., kinases) in analogs like covalent antibiotics .

- Piperidinol Modifications: Substitutions at the piperidine ring (e.g., carboxylic acid in or ethyl groups in ) alter solubility, bioavailability, and target engagement. For instance, the carboxylic acid derivative may improve water solubility but reduce membrane permeability.

- Biological Activity: While this compound lacks direct activity data, its analog Haloperidol demonstrates the pharmacological importance of 4-piperidinol in CNS drug design . Inactive metabolites like Compound 2 highlight the necessity of specific substituents for efficacy .

Biological Activity

1-(4-Chloropyrimidin-2-yl)-4-piperidinol is a chemical compound with the molecular formula C₉H₁₂ClN₃O and a molecular weight of approximately 213.66 g/mol. Its structure features a pyrimidine ring substituted with a chlorine atom and a piperidin-4-ol moiety, which contributes to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have demonstrated its ability to inhibit pathways involved in inflammation, particularly by modulating the release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β). The compound has been shown to decrease IL-1β release in LPS/ATP-stimulated human macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

Neuroprotective Effects

In addition to its anti-inflammatory properties, this compound has been studied for its neuroprotective effects. It has been suggested that derivatives of this compound may inhibit pyroptosis, a form of programmed cell death associated with neuroinflammation. This inhibition could be beneficial in conditions such as neurodegenerative diseases, where inflammation plays a critical role.

The mechanism by which this compound exerts its biological effects involves its interaction with various molecular targets. The compound's structural features allow it to bind effectively to proteins involved in inflammatory responses. Modifications to the compound's structure can significantly enhance or diminish its binding affinity, thereby influencing its biological activity .

In Vitro Studies

In vitro studies have highlighted the compound's ability to inhibit IL-1β release and pyroptotic cell death. For example, one study found that certain derivatives of this compound could inhibit IL-1β release by approximately 35% at concentrations around 10 µM, demonstrating its potential as an anti-inflammatory agent .

Structural Modifications

Research has focused on synthesizing various analogs of this compound to enhance its biological activity. For instance, modifications that alter the position of the chlorine atom on the pyrimidine ring have shown varying degrees of efficacy in inhibiting inflammatory pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Chloropyrimidin-4-yl)-4-piperidinol | Similar piperidine structure | Different chlorine position on the pyrimidine ring |

| 1-(Pyrimidin-2-yl)-piperidin-4-ol | Lacks chlorine substitution | Potentially different biological activity |

| 1-(Pyrimidin-3-yl)-piperidin-4-one | Contains a carbonyl instead of hydroxyl | May exhibit distinct reactivity profiles |

This table illustrates how structural variations among compounds can influence their biological activities, emphasizing the importance of specific substitutions in enhancing therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-Chloropyrimidin-2-yl)-4-piperidinol, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 4-piperidinol can react with 4-chloro-2-pyrimidinyl derivatives under reflux in aprotic solvents like DMF or THF, using a base (e.g., K₂CO₃) to deprotonate the hydroxyl group. Solvent-free conditions at elevated temperatures (e.g., 125°C) have been effective for analogous piperidinyl-pyrimidine syntheses, reducing side reactions . Optimization should focus on temperature control (80–120°C), stoichiometric ratios (1:1.2 for pyrimidine:piperidinol), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How can researchers ensure purity and structural fidelity during synthesis?

Methodological Answer: Post-synthesis purification is critical. Use recrystallization (ethanol/water mixtures) or flash chromatography (gradient elution with dichloromethane/methanol). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via /-NMR. For example, the 4-piperidinol proton typically appears as a broad singlet at δ 1.5–2.5 ppm, while the pyrimidine protons resonate at δ 8.5–9.0 ppm . Mass spectrometry (ESI-MS) should show a molecular ion peak matching the theoretical mass (CHClNO: 212.06 g/mol).

Q. What safety protocols are essential when handling chloropyrimidine intermediates?

Methodological Answer: Chloropyrimidines are irritants and potential alkylating agents. Use fume hoods, nitrile gloves, and PPE. Avoid inhalation/dermal contact; store in sealed containers under inert gas. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Safety data from analogous compounds (e.g., 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine) recommend emergency eye washing and immediate decontamination .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

Methodological Answer: Single-crystal X-ray diffraction is definitive. Grow crystals via slow evaporation (solvent: methanol/acetone). Use SHELXL for refinement, leveraging the program’s robust handling of light atoms and hydrogen bonding networks. Key parameters: space group identification, R-factor convergence (<5%), and thermal displacement modeling. SHELX’s dual-space algorithms are particularly effective for piperidine ring conformation analysis .

Q. What computational strategies predict the pharmacokinetic properties of this compound?

Methodological Answer: Perform DFT calculations (B3LYP/6-31G* basis set) to optimize geometry and compute electronic properties (HOMO-LUMO gaps). Use SwissADME or Molinspiration for bioavailability predictions: LogP (~2.1) and topological polar surface area (TPSA ~50 Ų) suggest moderate blood-brain barrier permeability. Molecular docking (AutoDock Vina) against targets like NMDA receptors (homology models from PDB: 4TLM) can prioritize in vitro assays .

Q. How do structural modifications (e.g., salt formation) impact solubility and bioactivity?

Methodological Answer: Salt formation (e.g., hydrochloride) enhances aqueous solubility. Dissolve the free base in anhydrous HCl/diethyl ether, precipitate the salt, and characterize via FTIR (N-H stretch ~2500 cm⁻¹) and XRD. Compare solubility profiles (shake-flask method, pH 7.4 PBS) and bioactivity in receptor-binding assays (e.g., D2 antagonist activity via radioligand displacement, referencing L-741,626 protocols ).

Q. What mechanistic insights can be gained from studying metabolic stability in hepatic microsomes?

Methodological Answer: Incubate the compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes. Identify metabolites (e.g., hydroxylation at C4 of piperidinol or pyrimidine dechlorination). Use CYP enzyme inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint major metabolic pathways. Compare half-life (t) to lead compounds like penfluridol .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities of piperidinol derivatives?

Methodological Answer: Variations often arise from assay conditions (e.g., cell lines, receptor subtypes). Replicate studies using standardized protocols:

- For receptor antagonism: Use CHO cells expressing human D2 receptors (EC determination via cAMP inhibition).

- For neuroprotection: Primary neuronal cultures exposed to NMDA, measuring cell viability (MTT assay) .

Cross-validate with structural analogs (e.g., Co 101244 hydrochloride ) and control for stereochemical purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.